Product packaging for 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL(Cat. No.:CAS No. 915923-62-5)

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Cat. No.: B1386331
CAS No.: 915923-62-5
M. Wt: 185.31 g/mol
InChI Key: LICXUVQWKVAKPC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (CAS Registry Number: 915923-62-5) is an organic compound with a molecular formula of C11H23NO and a molecular weight of 185.31 g/mol . This butanol derivative is characterized by a piperidine ring substituted with methyl groups at the 3 and 5 positions, a structure that classifies it as a lupetidine derivative related to 3,5-dimethylpiperidine . Estimated physical properties for this compound include a boiling point in the range of approximately 259°C to 278°C and a density of about 0.89 g/cm³ to 0.901 g/cm³, as calculated by various models . Its flash point is estimated to be near 100°C, indicating it should be handled as a combustible material . The compound is also predicted to have some water solubility, with estimates ranging from about 3.6 g/L to 17.5 g/L . Common identifiers include the SMILES string CC1CN(CCCCO)CC(C)C1 and the InChIKey LICXUVQWKVAKPC-UHFFFAOYSA-N . This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and should verify all specifications and characterization data, such as NMR and mass spectrometry, against their certificate of analysis for quality control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B1386331 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL CAS No. 915923-62-5

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICXUVQWKVAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656090
Record name 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-62-5
Record name 3,5-Dimethyl-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol typically involves the reaction of 3,5-dimethylpiperidine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-one.

    Reduction: Formation of 4-(3,5-Dimethylpiperidin-1-yl)butanamine.

    Substitution: Formation of 4-(3,5-Dimethylpiperidin-1-yl)butyl halides or esters.

Scientific Research Applications

The compound 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol is a chemical structure with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and its role as a synthetic intermediate in organic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, which is crucial for drug development.

Case Studies:

  • Neurotransmitter Modulation : Research indicates that compounds with piperidine structures can modulate neurotransmitter systems. Studies have shown that derivatives of dimethylpiperidine exhibit affinity for neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Neuropharmacology

The compound has been explored for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for studying CNS-related conditions.

Findings:

  • Behavioral Studies : Animal models have demonstrated that the administration of this compound can result in changes in behavior indicative of anxiolytic or antidepressant effects. These findings warrant further investigation into its mechanism of action.

Synthetic Intermediate

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Synthesis Pathways:

  • Reactions with Electrophiles : The hydroxyl group can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced biological activity.

Data Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential therapeutic agent targeting neurotransmitter systemsAffinity for various receptors observed
NeuropharmacologyEffects on CNS; potential anxiolytic/antidepressant propertiesBehavioral changes noted in animal studies
Synthetic IntermediateUseful in organic synthesis; allows for further modificationsParticipates in nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL and analogous piperidine/pyrrolidine derivatives:

Compound Name Core Structure Chain Length/Substituents Molecular Weight (g/mol) Key Features/Applications Reference
This compound 3,5-Dimethylpiperidine Butanol (4-carbon chain) ~215.34 Lipophilic-hydrophilic balance
3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL 3,5-Dimethylpiperidine Propanol (3-carbon chain) ~187.29 Shorter chain may reduce solubility
4-(Piperazin-1-yl)butan-1-ol dihydrochloride Piperazine Butanol (4-carbon chain) ~239.18 Increased polarity (piperazine)
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine (4-hydroxy) Phenyl-sulfonyl substituent ~341.47 Pharmaceutical candidate (patented)
4-(n-Heptyloxy)butan-1-ol Linear alkoxy chain Heptyloxy-butanol ~216.34 Pheromone component (beetle study)

Key Structural and Functional Differences:

  • Chain Length: The propanol analog (110514-23-3) has a shorter carbon chain, likely reducing its hydrophobicity compared to the target compound’s butanol chain. This difference could impact solubility and interaction with biological targets .
  • Substituent Effects : The methylsulfonyl-phenyl derivative (from ) demonstrates how aromatic and sulfonyl groups can drastically increase molecular weight and complexity, likely directing such compounds toward pharmaceutical applications .
  • Functional Context: The heptyloxy-butanol analog () serves as a pheromone in beetles, highlighting how alkoxy chains—unlike amine-linked chains—facilitate volatile signaling .

Physicochemical Properties:

  • Lipophilicity : The dimethylpiperidine moiety in the target compound enhances lipophilicity compared to piperazine derivatives, which may influence membrane permeability in drug design.
  • Basicity : Piperidine derivatives generally exhibit higher basicity (pKa ~11) than piperazines (pKa ~9.5), affecting protonation states under physiological conditions.

Biological Activity

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL is a chemical compound with the molecular formula C11_{11}H23_{23}NO. It features a piperidine ring substituted with two methyl groups and a butanol chain attached to the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways involved can vary depending on the application and biological context.

Biological Activity Overview

Research indicates that this compound may have several biological activities, including:

  • Cytotoxicity : Preliminary studies suggest that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing non-malignant cells. This selectivity is crucial for developing effective anticancer therapies .
  • Enzyme Interaction : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where those enzymes play a critical role.

Research Findings

Several studies have explored the biological effects of this compound. Key findings include:

  • Cytotoxic Studies :
    • A study evaluated the cytotoxic effects of related piperidine derivatives against human malignant cells (e.g., HL-60 leukemia cells). Results indicated that compounds with similar structures exhibited significant toxicity towards cancer cells while showing reduced toxicity towards non-malignant cells .
  • Selectivity Index (SI) :
    • The selectivity index was used to measure the effectiveness of this compound in targeting malignant cells versus non-malignant cells. A higher SI indicates greater selectivity for cancer cells, which is desirable in drug development .
  • Mechanistic Insights :
    • Mechanistic studies have shown that the compound may induce apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization, leading to increased reactive oxygen species (ROS) generation .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-(3,5-Dimethylpiperidin-1-YL)butan-2-olHydroxyl group at position 2Potentially different enzyme interaction profiles
4-(3,5-Dimethylpiperidin-1-YL)butan-1-amineAmine group instead of hydroxylDifferent cytotoxicity and receptor binding properties
3,5-DimethylpiperidineParent compound without butanol chainBasic piperidine activity without additional effects

Case Studies

In one notable case study, researchers synthesized various derivatives of piperidine and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that modifications to the piperidine structure significantly influenced both toxicity levels and selectivity indices. This highlights the importance of structural variations in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of 3,5-dimethylpiperidine with 4-bromobutan-1-ol. Optimization requires controlled stoichiometry, inert atmospheres (e.g., nitrogen), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be validated using HPLC (>98% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm piperidine ring substitution patterns and butanol chain connectivity.
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (O-H stretch) and ~2800 cm1^{-1} (C-H stretch of piperidine).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 200.2015).
    Cross-referencing with computational models (e.g., PubChem data ) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing by-products?

  • Methodological Answer : Employ factorial design (e.g., 2k^k designs) to test variables like temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For example, a 3-factor orthogonal array (L9) reduces experimental runs by 50% while maintaining statistical rigor .

Q. What computational approaches are suitable for predicting reaction pathways or stability of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies (e.g., Gaussian 16 software).
  • Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability (e.g., AMBER force fields).
    Cross-validate with experimental DSC/TGA data to assess decomposition thresholds .

Q. How can contradictory data in synthesis or characterization be resolved?

  • Methodological Answer : Apply statistical contradiction analysis :

  • ANOVA : Identify significant outliers in replicate experiments (p < 0.05).
  • Principal Component Analysis (PCA) : Isolate variables causing spectral misinterpretation (e.g., solvent peaks in NMR).
    Reproducibility is enhanced by adhering to standardized protocols (e.g., CRDC guidelines for chemical engineering design ).

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to pH 3–10 buffers at 40–60°C for 4 weeks. Monitor degradation via UPLC-MS.
  • Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • DOE : A 22^2 factorial design (pH × temperature) quantifies interaction effects .

Q. How can intermediates or by-products in the synthesis pathway be identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Trace-level detection of intermediates (e.g., alkylated piperidine derivatives).
  • Isotopic Labeling : 13^{13}C-labeled precursors to track reaction pathways via isotopic patterns in HRMS.
  • GC-FID : Quantify volatile by-products (e.g., residual solvents) with <1% detection limits .

Methodological Frameworks

  • Experimental Design : Leverage factorial or orthogonal arrays to minimize resource use while maximizing data robustness .
  • Data Validation : Cross-reference computational predictions (e.g., PubChem ) with empirical results to resolve ambiguities.
  • Safety Compliance : Follow CRDC and OSHA guidelines for hazardous material handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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